molecular formula C9H7NO2S2 B2523488 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid CAS No. 945530-34-7

2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2523488
CAS No.: 945530-34-7
M. Wt: 225.28
InChI Key: GCXVZYUQHUAQNQ-UHFFFAOYSA-N
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Description

2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid, often involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions . Another approach involves the Gewald reaction, which synthesizes thieno[2,3-b]pyridine derivatives from 2,2-dimethyltetrahydropyran-4-ones, cyanoacetic acid derivatives, and sulfur in a basic medium .

Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridine derivatives typically involve optimizing reaction conditions to improve yields and reduce by-products. For example, using a mixture of morpholine and diethylamine as catalysts and carrying out the reaction at lower temperatures can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Properties

IUPAC Name

2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-13-9-6(8(11)12)5-3-2-4-10-7(5)14-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXVZYUQHUAQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=C(S1)N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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